1h-Pyrrolo[1,2-a][1,3,5]triazepine

Catalog No.
S14529358
CAS No.
381220-59-3
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Pyrrolo[1,2-a][1,3,5]triazepine

CAS Number

381220-59-3

Product Name

1h-Pyrrolo[1,2-a][1,3,5]triazepine

IUPAC Name

1H-pyrrolo[1,2-a][1,3,5]triazepine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-2-7-9-6-8-3-5-10(7)4-1/h1-6H,(H,8,9)

InChI Key

OKLMZVYTZQLUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=CNC2=C1

1H-Pyrrolo[1,2-a][1,3,5]triazepine is a heterocyclic compound featuring a fused bicyclic structure composed of a pyrrole and a triazepine moiety. This compound is characterized by its unique arrangement of nitrogen and carbon atoms, specifically containing one nitrogen atom in the pyrrole ring and three nitrogen atoms in the triazepine ring. The molecular formula of 1H-Pyrrolo[1,2-a][1,3,5]triazepine is C6H6N4C_6H_6N_4, which indicates the presence of six carbon atoms, six hydrogen atoms, and four nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

  • Condensation Reactions: These reactions are crucial in forming the core structure of the triazepine from suitable precursors. For instance, the reaction of pyrrole derivatives with hydrazine can lead to the formation of triazepine derivatives through cyclization processes .
  • Aryl Substitution: The introduction of aryl groups into the triazepine framework can enhance its biological activity and stability. This can be achieved through electrophilic aromatic substitution reactions.
  • Ring Expansion and Contraction: The compound can undergo various transformations that involve ring expansion or contraction, allowing for the generation of different derivatives with potentially improved properties .

1H-Pyrrolo[1,2-a][1,3,5]triazepine exhibits significant biological activities, making it a subject of interest in pharmacology. Research has indicated that derivatives of this compound may possess:

  • Antitumor Activity: Some studies have shown that pyrrolo[1,2-a][1,3,5]triazepine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties: Certain analogs have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential as antimicrobial agents .
  • CNS Activity: There is evidence indicating that these compounds may affect central nervous system functions, potentially offering therapeutic effects for neurological disorders .

The synthesis of 1H-Pyrrolo[1,2-a][1,3,5]triazepine can be accomplished through several methods:

  • Three-Step Synthesis from Pyrrole: Starting with pyrrole, a series of reactions involving condensation with hydrazines followed by cyclization can yield the desired triazepine structure. This method often includes intermediate steps that modify the pyrrole to facilitate cyclization .
  • Use of Isocyanates: Another approach involves reacting pyrrole derivatives with isocyanates to form intermediates that can subsequently cyclize into triazepines under basic conditions .
  • Electrophilic Aromatic Substitution: This method allows for the introduction of substituents on the aromatic system present in the triazepine structure, enhancing its biological profile

    The unique properties of 1H-Pyrrolo[1,2-a][1,3,5]triazepine have led to its exploration in various applications:

    • Pharmaceutical Development: Due to its biological activities, it is being investigated as a potential lead compound for new drugs targeting cancer and infectious diseases.
    • Material Science: The compound's structural features may also lend themselves to applications in organic electronics or as precursors for novel materials.
    • Chemical Probes: Its ability to interact with biological targets makes it suitable as a chemical probe in research studies aimed at understanding cellular mechanisms.

Research into the interactions of 1H-Pyrrolo[1,2-a][1,3,5]triazepine with biological macromolecules has revealed insights into its mechanism of action:

  • Protein Binding Studies: These studies help elucidate how the compound interacts with proteins involved in disease pathways. Understanding these interactions is critical for drug design and optimization.
  • Enzyme Inhibition Assays: Evaluating how 1H-Pyrrolo[1,2-a][1,3,5]triazepine affects enzyme activity provides information on its potential therapeutic effects and side effects .

Several compounds share structural similarities with 1H-Pyrrolo[1,2-a][1,3,5]triazepine. Here are some notable examples:

Compound NameStructure TypeUnique Features
5H-Pyrrolo[2,1-d][1,2,5]triazepineFused bicyclicExhibits different biological activity profiles
Benzo[e]pyrrolo[1,2-b][1,2,4]triazepineFused aromatic systemKnown for enhanced antitumor properties
Pyrazolo[3,4-f][1,2-d]triazepineFused pyrazoleDisplays distinct neuroprotective effects

These compounds highlight the diversity within triazepine chemistry and underscore the unique characteristics of 1H-Pyrrolo[1,2-a][1,3,5]triazepine that may lead to specific therapeutic applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

133.063997236 g/mol

Monoisotopic Mass

133.063997236 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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